molecular formula C12H15F3O B13908855 1-(2,5-Diethylphenyl)-2,2,2-trifluoroethanol

1-(2,5-Diethylphenyl)-2,2,2-trifluoroethanol

Cat. No.: B13908855
M. Wt: 232.24 g/mol
InChI Key: NMEGHKHEQVEVRD-UHFFFAOYSA-N
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Description

Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- is an organic compound characterized by the presence of a benzenemethanol core substituted with two ethyl groups at positions 2 and 5, and a trifluoromethyl group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like acetonitrile and a source of radicals, such as azobisisobutyronitrile (AIBN), to facilitate the formation of the trifluoromethyl radical.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzylic alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylic alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 2,5-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.

    Benzenemethanol, 2,5-diethyl-: Lacks the trifluoromethyl group.

    Benzenemethanol, 2,5-diethyl-a-(methyl)-: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

Benzenemethanol, 2,5-diethyl-a-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C12H15F3O

Molecular Weight

232.24 g/mol

IUPAC Name

1-(2,5-diethylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C12H15F3O/c1-3-8-5-6-9(4-2)10(7-8)11(16)12(13,14)15/h5-7,11,16H,3-4H2,1-2H3

InChI Key

NMEGHKHEQVEVRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CC)C(C(F)(F)F)O

Origin of Product

United States

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